N-(cyanomethyl)biphenyl-4-carboxamide
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Overview
Description
N-(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is an organic compound with the molecular formula C15H12N2O. This compound is characterized by the presence of a cyanomethyl group attached to a biphenyl structure, which is further connected to a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the reaction of 4-bromobenzonitrile with benzylamine under specific conditions. The reaction is catalyzed by a palladium complex in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of N-(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The cyanomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
N-(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-HIV activity.
Industry: Utilized in the production of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in anti-HIV research, it has been shown to inhibit the reverse transcriptase enzyme, thereby preventing the replication of the virus. The compound’s cyanomethyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(CYANOMETHYL)-4’-METHYL[1,1’-BIPHENYL]-2-CARBOXAMIDE
- N-(CYANOMETHYL)-2-({2,3’-DIFLUORO-[1,1’-BIPHENYL]-4-YL}AMINO)ACETAMIDE
- N-(CYANOMETHYL)-2-CHLOROISONICOTINAMIDE
Uniqueness
N-(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its specific biphenyl structure and the presence of both cyanomethyl and carboxamide groups. This combination imparts distinct chemical properties, making it valuable in various research fields. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness .
Properties
Molecular Formula |
C15H12N2O |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-(cyanomethyl)-4-phenylbenzamide |
InChI |
InChI=1S/C15H12N2O/c16-10-11-17-15(18)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,11H2,(H,17,18) |
InChI Key |
CLGSMLGISGSWQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC#N |
Origin of Product |
United States |
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